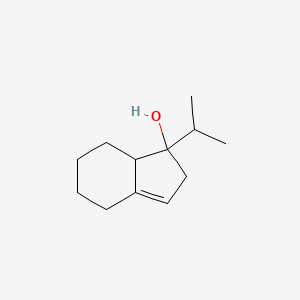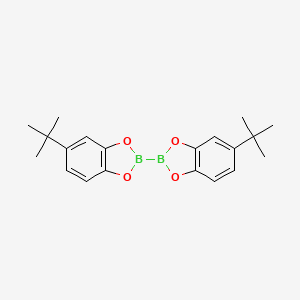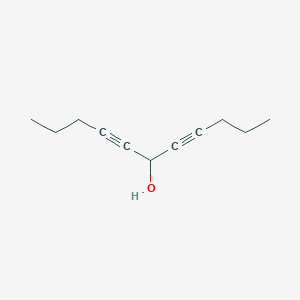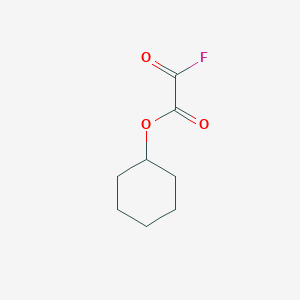![molecular formula C21H34O4 B12555181 Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester CAS No. 158937-05-4](/img/structure/B12555181.png)
Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester: is an organic compound with the molecular formula C21H34O4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the para position of the benzene ring is substituted with a 2-(decyloxy)ethoxy group. This compound is known for its unique chemical structure, which imparts specific physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester typically involves the esterification of 4-[2-(decyloxy)ethoxy]benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-[2-(decyloxy)ethoxy]benzoic acid.
Reduction: Formation of 4-[2-(decyloxy)ethoxy]benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions between esters and biological macromolecules. It serves as a model compound to investigate the metabolism and biotransformation of esters in living organisms.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It can enhance the solubility and bioavailability of poorly soluble drugs.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It improves the flexibility and durability of plastic materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The compound may also modulate signaling pathways by binding to receptors or enzymes, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Ethyl 4-ethoxybenzoate: Similar in structure but lacks the 2-(decyloxy)ethoxy group.
Ethyl 4-methoxybenzoate: Contains a methoxy group instead of the 2-(decyloxy)ethoxy group.
Ethyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the 2-(decyloxy)ethoxy group.
Uniqueness: Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester is unique due to the presence of the long-chain 2-(decyloxy)ethoxy group, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it valuable in various applications.
Propiedades
Número CAS |
158937-05-4 |
|---|---|
Fórmula molecular |
C21H34O4 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
ethyl 4-(2-decoxyethoxy)benzoate |
InChI |
InChI=1S/C21H34O4/c1-3-5-6-7-8-9-10-11-16-23-17-18-25-20-14-12-19(13-15-20)21(22)24-4-2/h12-15H,3-11,16-18H2,1-2H3 |
Clave InChI |
QQBMZOKFBHPLRV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCCOC1=CC=C(C=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)

![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)


![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)

